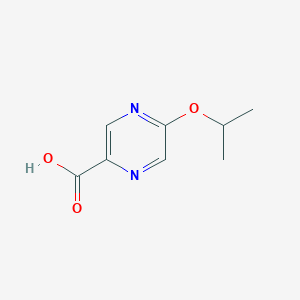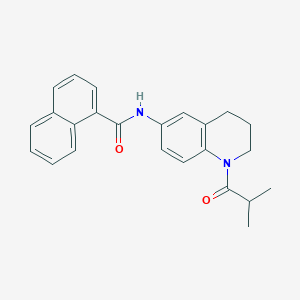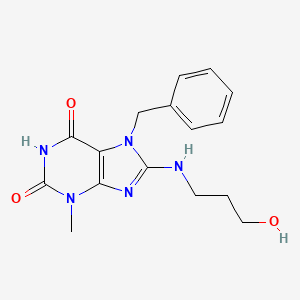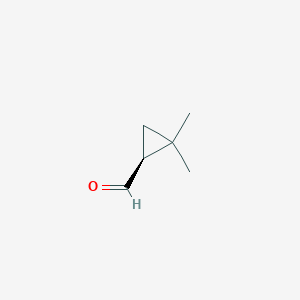
N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, linked to a propane-1,3-diamine backbone, which is further dimethylated. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reductive amination with N,N-dimethylpropane-1,3-diamine. This step often uses a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.
Purification: The intermediate product is purified using standard techniques like column chromatography.
Formation of the Dihydrochloride Salt: The purified intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and purity. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Employing automated systems for purification to handle large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation techniques.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,3-dimethoxybenzoic acid.
Reduction: 2,3-dimethylbenzylamine.
Substitution: 2,3-dimethoxybenzyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is utilized in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzyl group, with its methoxy substitutions, can enhance binding affinity to these targets, while the dimethylpropane-1,3-diamine backbone provides structural flexibility. This allows the compound to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine: Lacks the dihydrochloride form, affecting its solubility.
N’-(2,3-dimethoxybenzyl)-N,N-dimethylbutane-1,4-diamine dihydrochloride: Features a longer carbon chain, which may alter its binding properties and biological activity.
Uniqueness
N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability in aqueous environments. This makes it particularly useful in biological and medicinal chemistry applications where solubility is crucial.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTCZTNZSSFDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)
![(4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2735524.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2735525.png)
![N-(4-acetylphenyl)-2-[7-(morpholin-4-yl)-4-oxo-3H,4H-pyrimido[4,5-d][1,3]diazin-3-yl]acetamide](/img/structure/B2735526.png)
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)



![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2735534.png)


![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)

